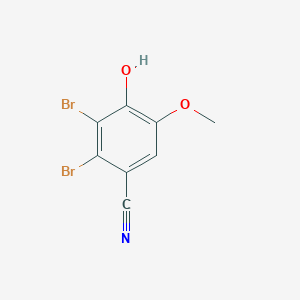

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile is an organic compound with the molecular formula C8H5Br2NO2. It is a solid substance that appears as white to pale yellow crystals. This compound is slightly soluble in water but dissolves well in organic solvents such as alcohols, ethers, and ketones . It is used in various organic synthesis applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile typically involves the bromination of 4-hydroxy-5-methoxybenzonitrile. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 3 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity

Recent studies have shown that derivatives of 2,3-dibromo-4-hydroxy-5-methoxybenzonitrile exhibit anticancer properties. For instance, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, a related compound, has demonstrated significant in vitro anticancer activity by inhibiting cell proliferation and migration in human umbilical vein endothelial cells (HUVECs) . The mechanism involves the downregulation of vascular endothelial growth factor (VEGF) and its receptor (VEGFR), which are crucial for angiogenesis in tumors.

α-Glucosidase Inhibition

Another notable application is in the management of type 2 diabetes. Compounds derived from this family have been identified as potential α-glucosidase inhibitors. Research indicates that these compounds can effectively inhibit the enzyme's activity, thereby regulating blood glucose levels . The binding interactions between these compounds and the enzyme suggest a promising pathway for developing new antidiabetic medications.

Synthesis and Chemical Reactions

Synthetic Routes

The synthesis of this compound can be achieved through various methods involving bromination and nitrile formation from aromatic aldehydes. For example, one method involves the bromination of 4-hydroxy-5-methoxybenzaldehyde followed by nitrilation to yield the desired compound . Such synthetic pathways are crucial for producing this compound in sufficient quantities for research and industrial applications.

Material Science

Polymeric Applications

The compound's brominated structure may also find applications in polymer chemistry. Brominated compounds are often used as flame retardants in polymers due to their ability to inhibit combustion processes. This characteristic makes this compound a candidate for developing safer materials in various industries .

Case Studies

Mécanisme D'action

The mechanism of action of 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dibromo-4-hydroxybenzaldehyde: Similar structure but lacks the methoxy and nitrile groups.

2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile is unique due to the presence of both bromine atoms and the nitrile group, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Activité Biologique

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile (DBHMB) is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by two bromine atoms, a hydroxyl group, a methoxy group, and a nitrile group, exhibits various biological activities that warrant detailed exploration. This article reviews the biological activity of DBHMB, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

- Molecular Formula : C8H5Br2NO2

- Molecular Weight : 292.93 g/mol

- Appearance : White to pale yellow crystalline solid

- Solubility : Slightly soluble in water; soluble in organic solvents like alcohols and ethers .

Biological Activity Overview

DBHMB has been investigated for its biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of halogen atoms and functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that DBHMB possesses notable antimicrobial properties. For example, it has been shown to exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values suggest that DBHMB effectively inhibits bacterial growth and biofilm formation.

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| MRSA | 512 | 1024 |

| E. coli | 256 | 512 |

| S. aureus | 128 | 256 |

The compound's efficacy was validated through various assays, including time-kill studies and biofilm eradication assays, demonstrating its potential as a lead compound for developing new antibacterial agents .

Anticancer Activity

DBHMB has also been explored for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation has been linked to its interaction with specific molecular targets within cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

The observed cytotoxicity is attributed to the compound's electrophilic nature, allowing it to form adducts with cellular macromolecules, disrupting normal cellular functions.

The mechanisms by which DBHMB exerts its biological effects involve several pathways:

- Enzyme Inhibition : DBHMB acts as an electrophile, targeting nucleophilic sites on enzymes, which can lead to inhibition of key metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.

- Biofilm Disruption : DBHMB has been shown to disrupt established biofilms of bacteria like MRSA, enhancing the efficacy of existing antibiotics when used in combination therapies .

Case Study 1: Antimicrobial Efficacy against MRSA

A study evaluated the antimicrobial activity of DBHMB against MRSA using a series of dilution assays. The results indicated that DBHMB not only inhibited bacterial growth but also significantly reduced biofilm formation by approximately 80% at concentrations above the MIC .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies on various cancer cell lines demonstrated that DBHMB induced apoptosis through mitochondrial pathways. Flow cytometry analysis revealed increased Annexin V staining in treated cells, indicating early apoptotic events.

Propriétés

IUPAC Name |

2,3-dibromo-4-hydroxy-5-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2NO2/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVLXJJROPWYMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C#N)Br)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.